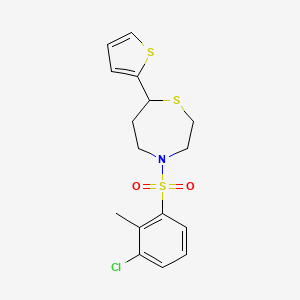
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. It has gained significant attention in the scientific community due to its potential applications in research and development.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound that likely shares characteristics and applications with related sulfonamide and thiophene derivatives, given the specific details of the compound are scarce. Research into similar compounds highlights a range of applications, primarily in the synthesis of pharmaceuticals and materials with unique chemical properties. For instance, sulfonamide derivatives have been synthesized for their potential as antimicrobial agents. Such compounds, incorporating a sulfamoyl moiety, have shown promising results against both bacterial and fungal infections (Darwish et al., 2014). Furthermore, the synthesis of pro-apoptotic indapamide derivatives for anticancer applications suggests the versatility of sulfonamide compounds in therapeutic contexts (Yılmaz et al., 2015).
Antiviral and Anticancer Applications
Specific sulfonamide derivatives have been identified for their antiviral properties, particularly against the tobacco mosaic virus, indicating potential applications in plant protection or as leads for antiviral drug development (Chen et al., 2010). The exploration of 1,4-naphthoquinone derivatives, containing phenylaminosulfanyl moiety, has unveiled compounds with significant cytotoxic activity against human cancer cell lines, suggesting their potential as cancer therapeutics (Ravichandiran et al., 2019).
Material Science Applications
In material science, the synthesis of water-soluble and self-doped polythiophene derivatives demonstrates the utility of thiophene-based compounds in developing conductive polymers, which are crucial for electronic and optoelectronic applications (Turac et al., 2008). Additionally, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing high refractive indexes and small birefringences, illustrate the potential of sulfonamide and thiophene derivatives in creating advanced optical materials (Tapaswi et al., 2015).
Anticonvulsant Activity
Moreover, the development of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives and their evaluation for anticonvulsant activity highlight the medicinal chemistry applications of sulfonamide compounds, providing insights into their potential use in treating neurological disorders (Thakur et al., 2017).
Propriétés
IUPAC Name |
4-(3-chloro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S3/c1-12-13(17)4-2-6-16(12)23(19,20)18-8-7-15(22-11-9-18)14-5-3-10-21-14/h2-6,10,15H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDXRMNPUGKKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

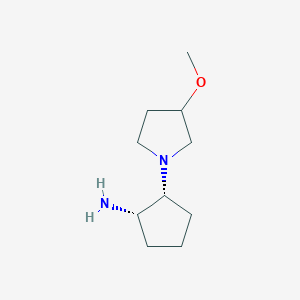
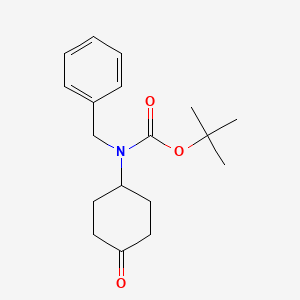
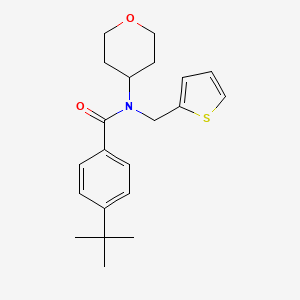
![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)

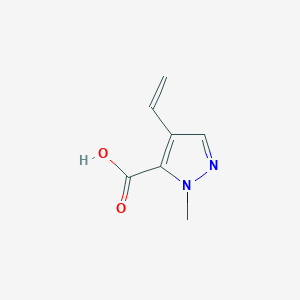

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)
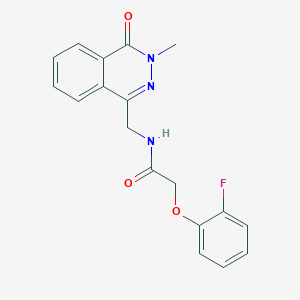

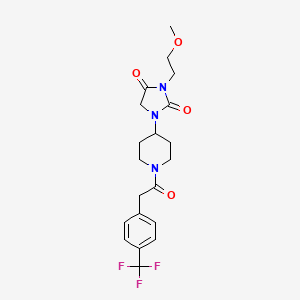
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
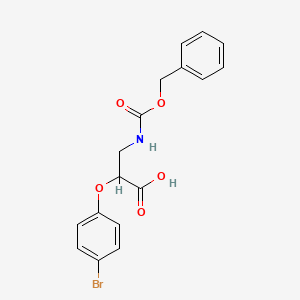
![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)